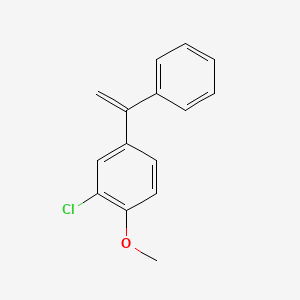
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a phenylethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, anisole (methoxybenzene) is first chlorinated to introduce the chlorine atom at the para position. The resulting 2-chloroanisole is then subjected to a Friedel-Crafts alkylation reaction with styrene to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor the desired substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed under elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit certain enzymes or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Lacks the chlorine atom.
4-Methoxystilbene: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
138534-59-5 |
|---|---|
Molecular Formula |
C15H13ClO |
Molecular Weight |
244.71 g/mol |
IUPAC Name |
2-chloro-1-methoxy-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H13ClO/c1-11(12-6-4-3-5-7-12)13-8-9-15(17-2)14(16)10-13/h3-10H,1H2,2H3 |
InChI Key |
BSCJHPJFXLEKGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















